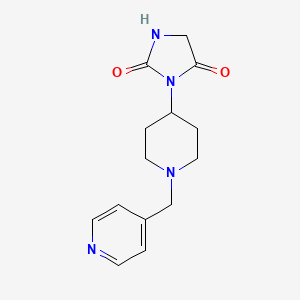
3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” is a compound that has been identified as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the notable applications of derivatives related to imidazolidine-2,4-dione involves anticancer research. Efficient synthesis techniques have been developed for piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, utilizing iminodiacetic acid and various amines, including pyridin-4-ylmethanamine. These compounds have shown promising anticancer activities against various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells, at a concentration of 10 μM (Kumar et al., 2013).
Structural and Spectral Analysis
Derivatives of imidazolidine-2,4-dione have also been synthesized and analyzed for their structural properties through experimental and theoretical methods. For instance, the synthesis, structural exploration, and spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have been detailed, with comparisons between experimental XRD results and DFT calculations highlighting the molecule's structural characteristics and stability (Prasad et al., 2018).
Fluorescent Organoboron Complexes
Research into the photophysical behavior of fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties reveals their strong absorption across a wide UV-Vis spectrum range and high emission efficiency. These compounds, exhibiting up to 91.7% quantum yield in CH3CN, highlight the potential for bioorthogonal chemistry applications, especially in enhanced water solubility variants for biological imaging (Garre et al., 2019).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, have demonstrated hypoglycemic activity. These compounds, as conformationally restricted analogues of rosiglitazone, were assessed for insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, showing potential for diabetes treatment (Oguchi et al., 2000).
Antimicrobial and Antioxidant Activities
Compounds derived from imidazolidine-2,4-dione have also been synthesized for their antimicrobial and antioxidant activities. For example, some derivatives have shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting their utility as novel chemosensitizers to improve antibiotic efficacy (Matys et al., 2015).
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” could potentially involve further exploration in these areas.
Propiedades
IUPAC Name |
3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-3-7-17(8-4-12)10-11-1-5-15-6-2-11/h1-2,5-6,12H,3-4,7-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXMSJOLAOSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2817802.png)

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2817806.png)

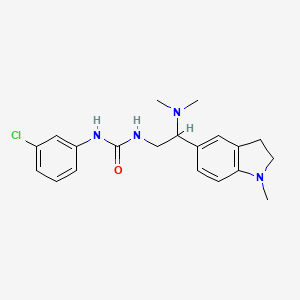
![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)
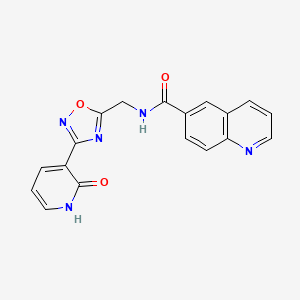
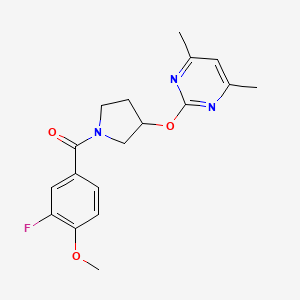
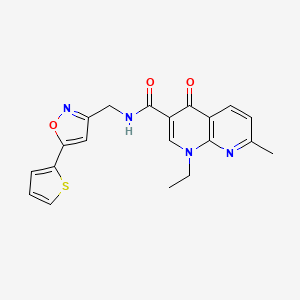
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
